{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol
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Overview
Description
{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol is a chemical compound with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a tert-butyl group and an oxaspiro ring system. It is primarily used in research and development settings.
Preparation Methods
The synthesis of {6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions.
Chemical Reactions Analysis
{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides .
Scientific Research Applications
{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of {6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol involves its interaction with specific molecular targets. The tert-butyl group and the spirocyclic structure contribute to its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .
Comparison with Similar Compounds
Similar compounds to {6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol include:
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl and related compounds.
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and physical properties compared to linear or monocyclic compounds .
Properties
Molecular Formula |
C13H24O2 |
---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(9-tert-butyl-1-oxaspiro[4.4]nonan-2-yl)methanol |
InChI |
InChI=1S/C13H24O2/c1-12(2,3)11-5-4-7-13(11)8-6-10(9-14)15-13/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
OZFBIQJQAQERRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCC12CCC(O2)CO |
Origin of Product |
United States |
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